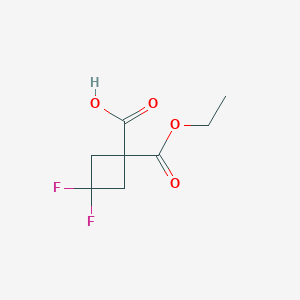
1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid is a unique organic compound characterized by its cyclobutane ring substituted with ethoxycarbonyl and difluorocarboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl chloroformate with a difluorocyclobutane derivative in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone, while reduction could produce difluorocyclobutanol.
Aplicaciones Científicas De Investigación
1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes, thereby affecting biochemical pathways. The presence of the difluorocarboxylic acid group enhances its reactivity and binding affinity to target molecules, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
3,3-Difluorocyclobutanecarboxylic acid: Lacks the ethoxycarbonyl group but shares the difluorocyclobutane core.
Ethyl 3,3-difluorocyclobutanecarboxylate: Similar structure but with an ester group instead of a carboxylic acid.
1-(Methoxycarbonyl)-3,3-difluorocyclobutanecarboxylic acid: Similar but with a methoxycarbonyl group.
Uniqueness: 1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions and transformations.
Propiedades
Número CAS |
1232365-40-0 |
|---|---|
Fórmula molecular |
C8H10F2O4 |
Peso molecular |
208.16 g/mol |
Nombre IUPAC |
1-ethoxycarbonyl-3,3-difluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H10F2O4/c1-2-14-6(13)7(5(11)12)3-8(9,10)4-7/h2-4H2,1H3,(H,11,12) |
Clave InChI |
XVFDTXYSPJXFLD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC(C1)(F)F)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













